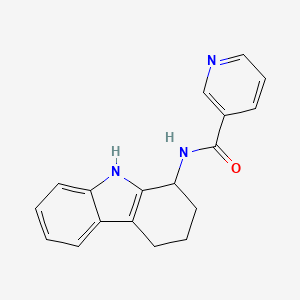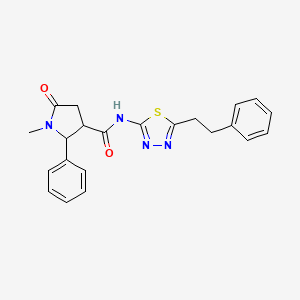
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide is a compound that combines the structural features of tetrahydrocarbazole and nicotinamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nicotinoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The nicotinamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole derivatives.
Reduction: Amines.
Substitution: Substituted nicotinamide derivatives.
科学的研究の応用
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用機序
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can intercalate into DNA, disrupting its function, while the nicotinamide group can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), leading to cell death in cancer cells. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)nicotinamide.
Nicotinamide: A component of the compound with known biological activities.
Carbazole: An oxidized form of tetrahydrocarbazole with distinct properties.
Uniqueness
This compound is unique due to its combined structural features, which confer a range of chemical reactivity and biological activity. Its ability to interact with both DNA and enzymes makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H17N3O |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O/c22-18(12-5-4-10-19-11-12)21-16-9-3-7-14-13-6-1-2-8-15(13)20-17(14)16/h1-2,4-6,8,10-11,16,20H,3,7,9H2,(H,21,22) |
InChIキー |
XSBUMDBJBFAOCW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B10995285.png)
![N-(2,4-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10995287.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B10995303.png)
![[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995304.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10995309.png)

![N-(2,4-dichlorophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10995330.png)
![4-(3-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10995336.png)

![3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10995339.png)


![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B10995357.png)
![N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B10995371.png)
